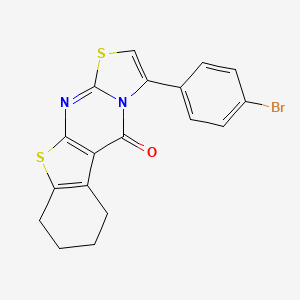![molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3](/img/structure/B14436319.png)
1-Methoxybicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxybicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a unique three-dimensional structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of photocatalytic Minisci-like conditions has been developed to introduce various functional groups at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxybicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Methoxybicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals with enhanced properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxybicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. As a bioisostere, it mimics the spatial and electronic properties of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to improved metabolic stability and reduced susceptibility to cytochrome P450-mediated metabolism .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptane: A parent compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct properties.
Uniqueness: 1-Methoxybicyclo[3.1.1]heptane is unique due to its specific three-dimensional structure and its ability to act as a bioisostere for meta-substituted benzenes. This property makes it valuable in drug design and medicinal chemistry for improving the physical and metabolic properties of drug candidates .
Eigenschaften
CAS-Nummer |
75328-57-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-methoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
OQRODTCYPYXYHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCCC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


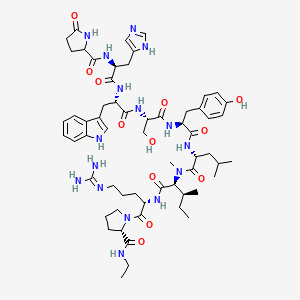
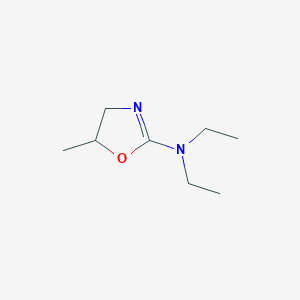
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
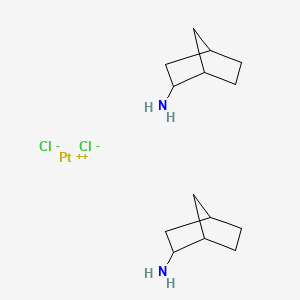
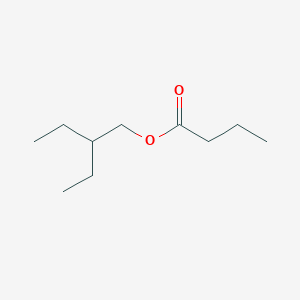
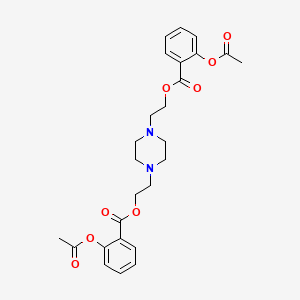
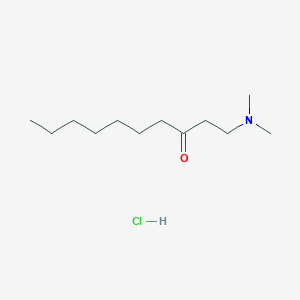

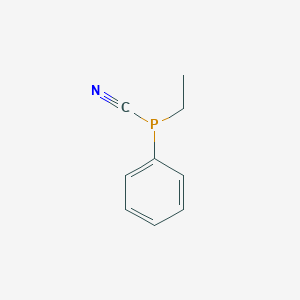
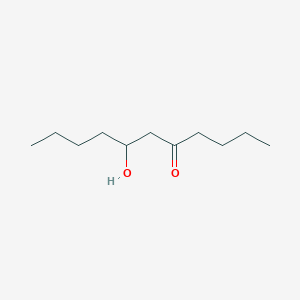
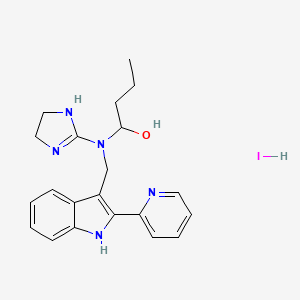
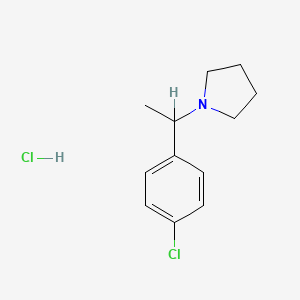
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
